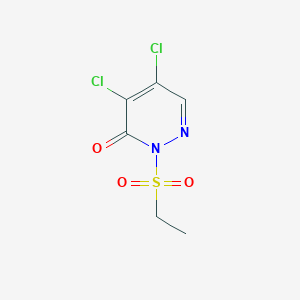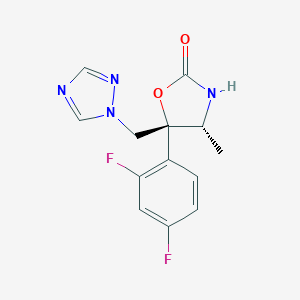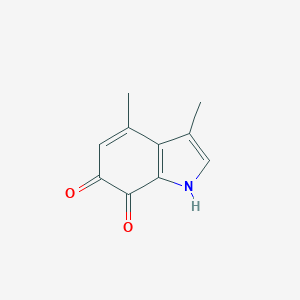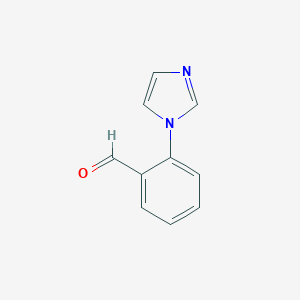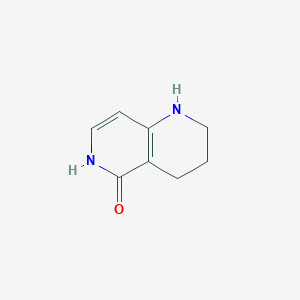
1,2,3,4-Tetrahydro-1,6-Naphthyridin-5-OL
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N2O. This compound is part of the naphthyridine family, which is known for its diverse biological and chemical properties. The structure of this compound consists of a fused ring system that includes two nitrogen atoms, making it a versatile scaffold in medicinal chemistry and synthetic applications .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound has shown potential in the development of anticancer, antimicrobial, and antiviral agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
The primary target of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is the nuclear DNA-binding protein poly(ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is activated by nicks in DNA during inflammation, ischemia, neurodegeneration, and cancer therapy .
Biochemical Pathways
When PARP-1 is over-activated, it can cause extensive polymerization of ADP-ribose, leading to the depletion of NAD+ and subsequently a decrease in the level of intracellular ATP . This can culminate in cell dysfunction and cell death through a necrotic pathway .
Result of Action
The result of the action of this compound is the inhibition of PARP-1, which can prevent the depletion of NAD+ and the decrease in the level of intracellular ATP . This can potentially prevent cell dysfunction and cell death .
Biochemische Analyse
Biochemical Properties
It is known that the compound can enhance the catalytic activity of certain pyridines . This suggests that 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL may interact with enzymes, proteins, and other biomolecules in a way that influences their function .
Cellular Effects
Preliminary studies suggest that the compound may have anticancer properties . This indicates that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its potential anticancer properties , it is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3-aminopyridine and diethyl methylenemalonate followed by thermal cyclization can yield the desired naphthyridine structure . Another method involves the condensation of 2-aminopyridine with β-ketoesters under acidic conditions, followed by cyclization and reduction steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various functionalized naphthyridine derivatives, which can be further utilized in different applications .
Vergleich Mit ähnlichen Verbindungen
1,6-Naphthyridine: A closely related compound with similar structural features but different reactivity and applications.
1,5-Naphthyridine: Another related compound with a different nitrogen atom arrangement, leading to distinct chemical properties.
Uniqueness: 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties compared to other naphthyridines .
Eigenschaften
IUPAC Name |
2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h3,5,9H,1-2,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLIAWQPRVOLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CNC2=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570334 | |
| Record name | 2,3,4,6-Tetrahydro-1,6-naphthyridin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155057-98-0 | |
| Record name | 2,3,4,6-Tetrahydro-1,6-naphthyridin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,6-naphthyridin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)
